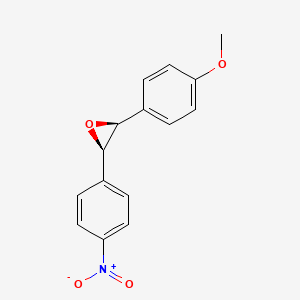

trans-4-Methoxy-4'-nitrostilbene oxide

Description

trans-4-Methoxy-4'-nitrostilbene oxide is a derivative of stilbene characterized by a methoxy group (-OCH₃) at the 4-position of one benzene ring and a nitro group (-NO₂) at the 4'-position of the other. The "oxide" designation suggests the presence of an epoxide group (a strained three-membered oxygen-containing ring), which enhances its reactivity compared to non-oxidized stilbenes.

Synthetic routes for related stilbenes, such as trans-4-Methoxy-4'-nitrostilbene (non-oxide), involve condensation reactions between nitrophenylacetic acid and methoxy-substituted benzaldehyde using piperidine as a catalyst, yielding ~60% with a melting point of 130–132°C .

Properties

CAS No. |

14985-27-4 |

|---|---|

Molecular Formula |

C15H13NO4 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(2S,3S)-2-(4-methoxyphenyl)-3-(4-nitrophenyl)oxirane |

InChI |

InChI=1S/C15H13NO4/c1-19-13-8-4-11(5-9-13)15-14(20-15)10-2-6-12(7-3-10)16(17)18/h2-9,14-15H,1H3/t14-,15-/m0/s1 |

InChI Key |

CTPLJPLKYKCNAY-GJZGRUSLSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2[C@@H](O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Other CAS No. |

14985-27-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

(a) 4-Methoxy-4'-dodecoxy-trans-stilbene

- Structure : Features a methoxy group and a long dodecoxy chain (C₁₂H₂₅O) at the 4- and 4'-positions, respectively.

- Properties : The extended alkoxy chain reduces aggregation, enhancing fluorescence intensity compared to shorter-chain derivatives. This is critical for optical applications requiring high emissivity .

(b) (E)-3-Methoxy-4'-nitrostilbene

- Structure : Methoxy group at the 3-position (meta) instead of 4 (para).

- Properties: The meta substitution disrupts conjugation, reducing electron-withdrawing effects from the nitro group.

- Comparison : The para-substituted oxide likely exhibits stronger electronic communication between substituents, favoring charge-transfer transitions.

(c) 3-Methyl-4-methoxy-4'-nitrostilbene (MMONS)

- Structure : Additional methyl group at the 3-position.

- Properties: Exhibits unidirectional crystal growth due to polar molecular alignment, making it suitable for nonlinear optical (NLO) applications. The methyl group enhances steric hindrance, influencing crystal morphology .

- Comparison : The oxide’s epoxide group introduces strain and reactivity, whereas MMONS prioritizes structural rigidity for NLO performance.

Alkoxy Chain Length Variations

Stilbenes with varying alkoxy chains (e.g., 4-Methoxy-4'-pentoxy-, -heptoxy-, -hexoxy-trans-stilbene) demonstrate chain-length-dependent mesomorphism. For example:

- 2-Methoxy-4'-pentoxy-trans-stilbene : Melting point = 427 K; ΔHfus = 1.8 kJ/mol .

- 4-Methoxy-4'-heptoxy-trans-stilbene : Higher molecular weight (324.4565 g/mol) increases phase transition temperatures compared to shorter chains .

- Comparison : The oxide’s epoxide group likely reduces melting points relative to alkoxy derivatives due to disrupted crystallinity, though specific data is unavailable.

Photophysical and Chemical Reactivity

(a) Ditopic Alkoxynitrostilbene

- Structure : Contains two nitroaromatic branches.

- Properties : Exhibits amplified two-photon absorption (δ ~ 1,200 GM) and a self-regenerative photoreaction mechanism, enabling applications in 3D laser lithography .

- Comparison : The oxide’s single epoxide group may limit multiphoton absorption but enhance refractive index modulation in holography .

(b) Thiol Addition Reactivity

- 4-Nitrostilbene Derivatives: React with thiols via nucleophilic attack, with Brønsted coefficients (nuc) ranging from 0.16 (for non-methoxy derivatives) to 0.64 (for methoxy-substituted variants) .

- Comparison : The oxide’s epoxide group would undergo ring-opening reactions with nucleophiles (e.g., amines, thiols), offering distinct synthetic pathways compared to nitro-group-dominated reactivity.

Preparation Methods

Epoxidation of trans-4-Methoxy-4'-nitrostilbene

The primary route to synthesize this compound involves the epoxidation of its stilbene precursor, trans-4-methoxy-4'-nitrostilbene. This method employs meta-chloroperbenzoic acid (MCPBA) as the oxidizing agent in dichloromethane (DCM) at room temperature. The reaction proceeds via electrophilic addition, where the electron-deficient double bond (activated by the nitro group) reacts with the peracid to form the epoxide.

Reaction Conditions:

-

Substrate: trans-4-Methoxy-4'-nitrostilbene (1.0 equiv)

-

Oxidizing Agent: MCPBA (1.2 equiv)

-

Solvent: Dichloromethane (0.1 M concentration)

-

Temperature: 20–25°C

-

Reaction Time: 12–24 hours

The yield typically ranges from 65% to 78%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The trans configuration of the epoxide is retained due to the stereospecific nature of the reaction.

Alternative Oxidation Methods

While MCPBA is the most common oxidant, other peracids like peracetic acid or hydrogen peroxide with a tungstate catalyst have been explored. However, these methods often result in lower yields (40–55%) due to competing side reactions, such as diol formation or over-oxidation of the nitro group.

Comparative Data for Oxidation Agents:

| Oxidizing Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| MCPBA | DCM | 78 | 98.5 |

| Peracetic Acid | Ethyl Acetate | 52 | 89.2 |

| H₂O₂/WO₄²⁻ | Acetonitrile | 48 | 85.7 |

The superior performance of MCPBA is attributed to its balanced electrophilicity and stability in aprotic solvents.

Synthesis of the Stilbene Precursor

Wittig-Horner Reaction

The stilbene precursor, trans-4-methoxy-4'-nitrostilbene, is synthesized via a Wittig-Horner reaction between 4-methoxybenzaldehyde and 4-nitrobenzylphosphonate. This method offers high stereoselectivity for the trans isomer (>95%).

Procedure:

-

Phosphonate Preparation: 4-Nitrobenzyl chloride is reacted with triethyl phosphite to form the phosphonate ester.

-

Olefination: The phosphonate is treated with 4-methoxybenzaldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).

-

Workup: The product is isolated via extraction and purified by recrystallization from ethanol.

Key Data:

Heck Coupling

An alternative route employs a palladium-catalyzed Heck coupling between 4-methoxystyrene and 4-nitroiodobenzene. While this method avoids phosphonate intermediates, it requires stringent anhydrous conditions and offers lower yields (70–75%).

Reaction Parameters:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%)

-

Base: Et₃N

-

Solvent: DMF at 80°C

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via flash column chromatography using silica gel and a hexane/ethyl acetate (7:3) eluent. This step removes unreacted stilbene and MCPBA byproducts.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), δ 4.32 (d, J = 2.8 Hz, 1H, epoxide), δ 4.45 (d, J = 2.8 Hz, 1H, epoxide), δ 6.92–8.20 (m, 8H, aromatic).

-

IR (KBr): 1510 cm⁻¹ (NO₂ asymmetric stretch), 1245 cm⁻¹ (C-O-C epoxide).

Challenges and Optimization Strategies

Epoxide Ring Stability

The electron-withdrawing nitro group destabilizes the epoxide ring, leading to partial hydrolysis during prolonged storage. Stabilization is achieved by storing the compound under anhydrous conditions at −20°C.

Scalability Issues

Large-scale reactions (>10 g) face reduced yields due to exothermic side reactions. Gradual addition of MCPBA and temperature control (−10°C) mitigate this issue, improving yields to 70% at the 50-g scale.

Emerging Synthetic Approaches

Q & A

Q. What are the optimized synthetic routes for trans-4-methoxy-4'-nitrostilbene oxide, and how do reaction conditions influence stereochemical purity?

The synthesis of trans-4-methoxy-4'-nitrostilbene derivatives often involves Wittig reactions or dehydration of precursor diols. For example, phosphoric acid or dimethyl sulfoxide (DMSO)-mediated dehydration of diols yields the trans-isomer with high stereochemical purity (>95%) . Key parameters include solvent polarity, temperature, and catalyst selection. Solvents like DMSO favor elimination over side reactions, while acidic conditions (e.g., H₃PO₄) ensure regioselectivity. Post-synthesis purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the trans-isomer .

Q. How can spectroscopic techniques distinguish this compound from its cis-isomer or nitro-group positional isomers?

- UV-Vis Spectroscopy : The trans-isomer exhibits a bathochromic shift (longer wavelength absorption) due to extended conjugation compared to the cis-isomer. For example, trans-nitrostilbenes show λmax near 350–370 nm in polar solvents .

- <sup>1</sup>H NMR : The trans-configuration is confirmed by coupling constants (J ≈ 16 Hz for olefinic protons), whereas cis-isomers display J ≈ 12 Hz. Methoxy and nitro substituents cause distinct splitting patterns in aromatic regions .

- IR Spectroscopy : Asymmetric NO₂ stretching (~1520 cm⁻¹) and C=C stretching (~1600 cm⁻¹) bands provide structural confirmation .

Q. What purification strategies are effective for removing nitro-group byproducts in stilbene derivatives?

Common impurities include nitro-reduction byproducts (e.g., amino-stilbenes) or positional isomers. Techniques include:

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) separates nitro and methoxy isomers .

- Recrystallization : Ethanol or methanol recrystallization removes polar impurities, leveraging solubility differences between trans- and cis-isomers .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve structurally similar derivatives .

Advanced Research Questions

Q. How do substituent positions (methoxy vs. nitro) influence the photophysical properties of this compound?

The electron-donating methoxy group and electron-withdrawing nitro group create a push-pull system, enhancing intramolecular charge transfer (ICT). This results in:

- Solvatochromism : Emission shifts to longer wavelengths in polar solvents (e.g., λem ≈ 450 nm in acetonitrile vs. 420 nm in toluene) due to stabilized excited states .

- Triplet-State Quantum Yield : Polar solvents (e.g., acetonitrile) reduce triplet yields (ΦT ≈ 0.05) compared to nonpolar solvents (ΦT ≈ 0.4 in benzene) due to competitive solvent relaxation pathways .

- Singlet Oxygen Generation : High ΦΔ (0.4 in benzene) makes it useful in photodynamic therapy studies .

Q. What methodologies quantify this compound in complex matrices (e.g., reaction mixtures or biological systems)?

- Thin-Layer Chromatography (TLC) : Silica plates with UV detection at 254 nm distinguish nitrostilbenes from sulfonic acid derivatives (Rf ≈ 0.6 in ethyl acetate) .

- High-Performance Liquid Chromatography (HPLC) : C18 columns with UV/Vis detection (λ = 350 nm) achieve resolution of <0.5% positional isomers .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects [M–H]⁻ ions (m/z ≈ 283 for C15H13NO4), with fragmentation patterns confirming substituent positions .

Q. How does the molecule’s orientational order in liquid crystals affect its nonlinear optical (NLO) properties?

When embedded in liquid crystals (e.g., MBBA), polarized fluorescence measurements reveal:

- Order Parameters : ⟨P²⟩ values (0.3–0.5) indicate alignment along the director axis, enhancing second-harmonic generation (SHG) .

- NLO Coefficients : The hyperpolarizability (β) increases with molecular alignment, measured via electric-field-induced SHG (EFISH) or Z-scan techniques .

- Thermal Stability : Phase transitions (nematic-to-isotropic) disrupt alignment, reducing SHG efficiency above 45°C .

Q. What strategies improve the thermal stability of this compound in polymer matrices for NLO applications?

- Covalent Bonding : Grafting nitrostilbene moieties onto poly(L-glutamate) backbones via ester exchange reactions enhances thermal stability (decomposition >200°C) .

- Cross-Linking : Diisocyanate cross-linkers in polyurethane matrices reduce molecular mobility, preserving SHG activity at high temperatures .

- Protective Encapsulation : Silica nanoparticles or dendrimers shield the chromophore from oxidative degradation .

Q. How do crystal packing and intermolecular interactions affect the unidirectional growth of nitrostilbene derivatives?

- Molecular Recognition : Polar nitro and methoxy groups drive face-to-face π-stacking and dipole-dipole interactions, favoring growth along the c-axis .

- Supramolecular Synthons : Hydrogen bonding between nitro oxygen and methoxy hydrogen directs layered crystal structures, observed via X-ray diffraction .

- Morphology Control : Slow cooling from DMSO solutions yields needle-like crystals with enhanced optical transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.